3,4,5,9-tetrahydro-1H-purine-2,6-dione
Description
Contextualizing the Purine (B94841) Scaffold in Medicinal Chemistry
The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of paramount importance in medicinal chemistry. This core structure is fundamental to life, forming the basis of essential biomolecules such as adenine (B156593) and guanine, the building blocks of DNA and RNA. The inherent biological relevance of the purine nucleus has made its derivatives a fertile ground for the development of therapeutic agents. Researchers have successfully synthesized a vast array of purine analogs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability of these synthetic derivatives to mimic endogenous purines allows them to interact with various biological targets, thereby modulating physiological and pathological processes.
Overview of Purine-2,6-dione (B11924001) Derivatives in Chemical Biology
Within the broad family of purines, the purine-2,6-dione scaffold, also known as xanthine (B1682287), holds a prominent position in chemical biology and drug development. Naturally occurring xanthine derivatives like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) are well-known for their physiological effects, which include central nervous system stimulation and bronchodilation. acs.org In the realm of chemical biology, synthetic purine-2,6-dione derivatives are explored for their potential to inhibit key enzymes and modulate cellular signaling pathways. For instance, various derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, these compounds can influence a wide range of cellular functions, making them attractive candidates for the treatment of inflammatory diseases and neurodegenerative disorders.
Significance of 3,4,5,9-tetrahydro-1H-purine-2,6-dione as a Research Target
This compound, also known by its synonym 1,3-dimethyl-5,7-dihydro-4H-purine-2,6-dione, has emerged as a compound of interest for researchers. nih.gov Its specific chemical structure offers a unique platform for therapeutic exploration. Preliminary research suggests that this compound and its derivatives may possess valuable biological activities. For example, it has been investigated for its potential as an antagonist of the transient receptor potential A1 (TRPA1) channel, which is implicated in pain and inflammation, suggesting its potential utility in the development of novel analgesic agents. smolecule.com Furthermore, its role as a potential phosphodiesterase inhibitor opens avenues for its application in conditions where modulation of cyclic nucleotide signaling is beneficial. smolecule.com The investigation of this compound is driven by the prospect of developing targeted therapies with potentially improved efficacy and selectivity.
Similar Compounds and their Academic Relevance
The academic relevance of this compound is further highlighted by comparing it to structurally similar and well-researched purine-2,6-dione derivatives. These compounds provide a valuable framework for understanding the potential biological activities and therapeutic applications of the target molecule.
Theophylline (1,3-dimethylxanthine): A well-established bronchodilator used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov Its mechanisms of action include non-selective inhibition of phosphodiesterases and antagonism of adenosine receptors. nih.gov Extensive research on theophylline has provided critical insights into the pharmacology of xanthine derivatives. nih.govresearchgate.netmdpi.comatsjournals.org
Paraxanthine (B195701) (1,7-dimethylxanthine): The major metabolite of caffeine in humans, paraxanthine is a central nervous system stimulant. wikipedia.org It also acts as a competitive nonselective phosphodiesterase inhibitor and an adenosine receptor antagonist. wikipedia.orgdrugbank.com Research indicates that paraxanthine may have a better safety profile and a more favorable side-effect profile compared to caffeine, making it a compound of significant academic and commercial interest. wikipedia.orgpriceplow.com
Theobromine (3,7-dimethylxanthine): Found in high concentrations in the cacao plant, theobromine is a vasodilator, diuretic, and heart stimulant. wikipedia.orgdeftchemicals.combritannica.comnih.gov Unlike caffeine and paraxanthine, it has a less pronounced effect on the central nervous system. britannica.com Its distinct pharmacological profile makes it a subject of ongoing research for various therapeutic applications.
The study of these related compounds provides a strong foundation for hypothesizing the potential biological activities of this compound and for designing future research to elucidate its specific mechanisms of action and therapeutic potential.
Table of Compound Properties
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Academic Relevance |
| This compound | 1,3-dimethyl-5,7-dihydro-4H-purine-2,6-dione | C₇H₁₀N₄O₂ | 182.18 | Potential TRPA1 antagonist and phosphodiesterase inhibitor. nih.govsmolecule.com |
| Theophylline | 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C₇H₈N₄O₂ | 180.17 | Bronchodilator for asthma and COPD. nih.gov |
| Paraxanthine | 1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C₇H₈N₄O₂ | 180.17 | Major caffeine metabolite, CNS stimulant. wikipedia.org |
| Theobromine | 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C₇H₈N₄O₂ | 180.17 | Vasodilator and heart stimulant from cacao. deftchemicals.combritannica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
3,4,5,7-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1-3H,(H,6,7)(H2,8,9,10,11) |
InChI Key |
XFDDPZJZQMXPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 3,4,5,9 Tetrahydro 1h Purine 2,6 Dione
Strategic Approaches to Purine-2,6-dione (B11924001) Core Synthesis
The construction of the bicyclic purine-2,6-dione system can be achieved through various synthetic routes, primarily involving the formation of the pyrimidine (B1678525) and imidazole (B134444) rings in a sequential or convergent manner.
Cyclization Reactions from Precursor Compounds
A common and effective strategy for synthesizing the purine-2,6-dione core involves the cyclization of suitably functionalized precursor molecules. One such approach begins with the formation of a substituted imidazole ring, which is then cyclized to form the final purine (B94841) structure. researchgate.net For instance, the synthesis of 7-substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones utilizes 3-substituted ethyl 5-aminoimidazole-4-carboxylate intermediates. researchgate.net These imidazole precursors are then cyclized using reagents like carbonyldiimidazole (CDI) and O-allylhydroxylamine to form the purine-2,6-dione ring system. researchgate.net Another approach involves the acid-induced cascade cyclization of 5-aminoimidazole-4-carboxamidine precursors to yield 6,8-diaminopurines. rsc.org The synthesis of N-7 substituted purines can also be achieved directly from imidazole precursors like 4-aminoimidazole-5-carbaldehyde oximes. mdpi.com
A key intermediate in many of these syntheses is the 5,6-diaminouracil (B14702) derivative. For example, the reaction of 5,6-diamino-1,3-dipropyl-1H-pyrimidine-2,4(3H)-dione with carbon disulfide leads to the formation of the corresponding 8-thioxo-purine-2,6-dione. researchgate.net
Multi-step Organic Transformations
The synthesis of the purine-2,6-dione core often necessitates a multi-step sequence of organic reactions to build the necessary functionality for cyclization. A representative multi-step synthesis of 7-substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones starts from the amination of ethyl 2-bromoacetate with primary amines. researchgate.net The resulting N-substituted ethyl 2-aminoacetate intermediates are then N-alkylated with (ethoxymethylene)cyanamide, followed by an in-situ cyclization with potassium tert-butoxide to yield 3-substituted ethyl 5-aminoimidazole-4-carboxylates. researchgate.netresearchgate.net This imidazole intermediate then undergoes a final cyclization to form the purine-2,6-dione ring system. researchgate.netresearchgate.net
These multi-step approaches allow for the introduction of a wide range of substituents at various positions of the purine ring, providing a versatile platform for the synthesis of diverse libraries of purine-2,6-dione derivatives.
Regioselective Functionalization of the Purine Ring System
The purine-2,6-dione ring system possesses several reactive sites, and the ability to selectively functionalize these positions is critical for structure-activity relationship studies and the development of targeted molecules.
Alkylation and Methylation Strategies (e.g., N1, N3, N7 substitutions)
Alkylation of the purine-2,6-dione core can occur at the N1, N3, and N7 positions of the purine ring. The regioselectivity of these reactions is influenced by factors such as the nature of the substrate, the alkylating agent, and the reaction conditions. Generally, the reactivity of the nitrogen atoms follows the order N7 > N3 > N1. researchgate.net
Direct alkylation often leads to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating. nih.gov However, regioselective N7-alkylation can be achieved under specific conditions. For example, the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne (B41608) in the presence of sodium carbonate in acetone (B3395972) at 40°C yields the corresponding N7-alkylated product in high yield. chemicalbook.com Similarly, the N7-alkylation of 8-iodo-3-methyl-3,7-dihydro-purine-2,6-dione with 1-bromo-2-butyne can be accomplished using potassium bicarbonate in N-methyl-2-pyrrolidone (NMP) at 55°C. google.com
The synthesis of 3,7-disubstituted 1-hydroxypurine-2,6-diones can be achieved by the successive alkylation of an O-benzyl precursor with appropriate alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C. core.ac.uk
| Substrate | Reagents and Conditions | Position of Functionalization | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione | 1-bromo-2-butyne, Na2CO3, acetone, 40°C, 4h | N7 | 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 98 | chemicalbook.com |
| 8-iodo-3-methyl-3,7-dihydro-purine-2,6-dione | 1-bromo-2-butyne, KHCO3, NMP, 55°C, 2h | N7 | 7-(but-2-yn-1-yl)-8-iodo-3-methyl-1H-purine-2,6(3H,7H)-dione | 97 | google.com |
| O-benzyl precursor of 1-hydroxypurine-2,6-dione | Alkyl halides (R2X), K2CO3, DMF, 80°C, 2-12h | N3 | 3,7-disubstituted 1-hydroxypurine-2,6-diones | 67-98 | core.ac.uk |
Introduction of Substituents at the C8 Position
The C8 position of the purine-2,6-dione ring is a common site for the introduction of various substituents, which can significantly modulate the biological activity of the molecule.
A straightforward method for functionalization at the C8 position is through bromination. For example, 3-methyl-3,7-dihydro-1H-purine-2,6-dione can be converted to 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione in high yield by treatment with bromine in acetic acid in the presence of sodium acetate (B1210297) at 65°C. chemicalbook.comrsc.org N-bromosuccinimide (NBS) can also be employed as a brominating agent. rsc.org
The resulting 8-bromo derivatives are versatile intermediates for further modifications. They can be used in cross-coupling reactions to introduce aryl or other carbon-based substituents. nih.gov Additionally, the C8 position can be functionalized with aminoalkylamino groups. nih.gov Direct C-H cyanation at the C8 position of purines has also been reported, providing a route to 8-cyanopurine derivatives. mdpi.com
| Substrate | Reagents and Conditions | Substituent Introduced | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-methyl-3,7-dihydro-1H-purine-2,6-dione | Br2, NaOAc, acetic acid, 65°C, 3h | -Br | 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione | 96.6 | chemicalbook.com |
Derivatization via Thio-Analogs (e.g., 8-sulfanyl/thioxo-purine-2,6-dione)
The introduction of sulfur-containing functional groups, such as thio or thioxo groups, at the C8 position of the purine-2,6-dione core can lead to compounds with interesting biological properties.
One method for the synthesis of 8-mercapto-purine-2,6-dione derivatives involves the reaction of a 5,6-diaminouracil with carbon disulfide. For example, 1,3-diethyl-8-mercapto-3,7-dihydro-1H-purine-2,6-dione can be synthesized from 5,6-diamino-1,3-diethyluracil by refluxing with carbon disulfide in an ethanol/water mixture in the presence of sodium bicarbonate. mdpi.com The C8-sulfanyl analogues can also be prepared by the replacement of a good leaving group at the C8 position with a sulfur nucleophile. nih.gov
The synthesis of 8-thioxo-3,7-dihydropurine-2,6-dione can be achieved by reacting 5,6-diamino-1,3-dipropyl-1H-pyrimidine-2,4(3H)-dione with thiourea. researchgate.net These thio-analogs can exist in tautomeric forms, with the thione form generally being dominant.
| Substrate | Reagents and Conditions | Functional Group Introduced | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5,6-diamino-1,3-diethyluracil | CS2, NaHCO3, EtOH/H2O, reflux, overnight | -SH | 1,3-diethyl-8-mercapto-3,7-dihydro-1H-purine-2,6-dione | 68 | mdpi.com |
| 5,6-diamino-1,3-dipropyl-1H-pyrimidine-2,4(3H)-dione | Thiourea | =S | 1,3-dipropyl-8-thioxo-3,7-dihydropurine-2,6-dione | - | researchgate.net |
Synthesis of Advanced 3,4,5,9-tetrahydro-1H-purine-2,6-dione Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of more complex, fused heterocyclic systems. These advanced derivatives are developed to explore and modify the biological activities of the parent compound. Methodologies often involve multi-step reactions that build upon the purine-dione framework to yield novel chemical entities with unique three-dimensional structures.
Synthesis of Thiazolo[2,3-f]purine-2,4-dione Scaffolds
The synthesis of 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones represents a significant modification of the purine-dione core. researchgate.net A key strategy involves the cyclization of 8-thio-substituted purine-2,6-dione precursors. researchgate.net
Specifically, the synthesis starts with 8-[2-(p-(un)substituted-phenyl)-2-oxo-ethylsulfanyl]-1,3-dipropyl-3,7-dihydro-purine-2,6-diones. These intermediates undergo cyclization to form the fused thiazole (B1198619) ring. Research has identified polyphosphoric acid as a highly efficient agent for catalyzing this transformation. researchgate.net This method has been shown to produce the desired 1,3-dipropyl-6-(substituted)-1H-thiazolo[2,3-f]purine-2,4-diones in good yields, typically ranging from 73% to 81%. researchgate.net The procedure is noted for its convenience and the relative ease of purification of the final products. researchgate.net
Below is a table detailing the synthesis of various 6-substituted-1,3-dipropyl-1H-thiazolo[2,3-f]purine-2,4-diones. researchgate.net
| Compound | R Group | Yield (%) | Melting Point (°C) | Solvent System for Recrystallization |
| 13 | Phenyl | 76 | 187-189 | DMF/water |
| 14 | p-Tolyl | 81 | 181-183 | DMF/water |
| 15 | p-Methoxyphenyl | 73 | 194-196 | DMF/water |
| 16 | p-Chlorophenyl | 78 | 201-203 | DMF/water |
| 17 | p-Nitrophenyl | 75 | 211-213 | DMF/water |
This table presents data on the synthesis of 1,3-dipropyl-6-(substituted)-1H-thiazolo[2,3-f]purine-2,4-diones, highlighting the yields and purification conditions. researchgate.net
Synthesis of Pyridopyrimidine-dione Isosteres
Pyridopyrimidine-diones are considered isosteres of purine-diones, where a carbon atom replaces a nitrogen atom in the five-membered ring, leading to a six-membered pyridine (B92270) ring fused to the pyrimidine-dione core. These structures are of significant interest in medicinal chemistry. nih.gov
One synthetic approach to a class of pyridopyrimidines, specifically 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs, utilizes 6-aminouracils as key starting materials. researchgate.net A more complex, multi-step synthesis has been reported for pyrido[2,3-d]pyrimidine-4,7-diones. nih.gov This process can begin with a polysubstituted fluoropyridone, which is generated through a one-pot, three-step cascade reaction. Subsequent steps involve hydroxyl functionality chlorination and cyclization with formic acid to construct the final pyridopyrimidone structure. nih.gov
The synthesis of these isosteres is driven by the need to access novel chemical space and explore structure-activity relationships, with applications in areas such as kinase inhibition. nih.gov Dihydrofolate reductase (DHFR) is a notable target for pyridopyrimidine drugs, as these compounds can inhibit the enzyme with high affinity, thereby disrupting DNA synthesis and methylation reactions crucial for cell replication. nih.gov
Synthesis of Imidazo[2,1-f]purine-2,4-dione Derivatives
The fusion of an imidazole ring to the purine-dione scaffold results in imidazo[2,1-f]purine-2,4-dione derivatives. These tricyclic structures have been synthesized to create novel compounds with potential central nervous system activity. nih.gov
A documented synthesis involves creating a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. nih.gov Additionally, amide derivatives have been successfully synthesized from 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid. nih.gov These synthetic efforts have produced compounds that act as potent ligands for serotonin (B10506) receptors, such as the 5-HT(1A) receptor. nih.govresearchgate.net The research indicates that linking long-chain arylpiperazines to these tricyclic derivatives of theophylline (B1681296) (a 1,3-dimethylxanthine) is a worthwhile strategy for developing new derivatives with potential biological applications. nih.gov
Purification Techniques in this compound Synthesis
Following the chemical synthesis of this compound and its derivatives, purification is a critical step to isolate the target compound from unreacted starting materials, reagents, and byproducts. smolecule.com The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity and solubility, as well as the nature of the impurities.
Commonly employed purification techniques include:
Recrystallization : This is a widely used method for purifying solid compounds. smolecule.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For example, derivatives of thiazolo[2,3-f]purine-2,4-dione have been successfully purified by recrystallization from solvent systems such as ethanol/water and DMF/water. researchgate.net
Chromatography : Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase elutes them. smolecule.commdpi.com This method is particularly useful for separating complex mixtures or compounds with similar polarities. For instance, silica gel column chromatography has been used in the purification of various purine isosteres and derivatives. mdpi.com The selection of the mobile phase, often a mixture of solvents like n-hexane and ethyl acetate, is optimized to achieve effective separation.
Thin Layer Chromatography (TLC) : While primarily used for monitoring the progress of a reaction, TLC can also be employed as a preparative technique for purifying small quantities of material. It is also essential for identifying the appropriate solvent system for column chromatography. nih.gov
Structure Activity Relationship Sar Studies of 3,4,5,9 Tetrahydro 1h Purine 2,6 Dione Analogues
Influence of C8 Substituents on Pharmacological Profiles
The C8 position of the xanthine (B1682287) scaffold offers a key site for modification that significantly influences the pharmacological profiles of its derivatives. Substitutions at this position can dramatically enhance adenosine (B11128) receptor antagonism and selectivity. nih.govresearchgate.net
For example, the introduction of an 8-phenyl group to theophylline (B1681296) results in a compound that is 100-fold and 30-fold more potent towards A1 and A2 adenosine receptors, respectively. nih.gov This highlights the substantial impact of C8-aryl substitutions. Generally, substitutions at the C8 position with aryl or cycloalkyl groups have been a promising strategy for developing novel adenosine A1 and A2A receptor antagonists. nih.gov
The nature of the substituent on an 8-phenyl ring also plays a role, with an electron-rich ring being preferred for A2B receptor binding. drugbank.com In the context of 8-styrylxanthines, substitutions on the phenyl ring at the 3- and 3,5-positions are favored for A2-selectivity. nih.gov For instance, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) demonstrates high A2-selectivity (520-fold) and moderate potency. nih.gov
Furthermore, in the development of inhibitors for other enzymes, such as proprotein convertase subtilisin/kexin type 9 (PCSK9), structure-activity relationship analysis at the C8-position has been crucial. nih.govresearchgate.net The chemistry at the C8-position is unique as it is active in both electrophilic and nucleophilic substitution reactions, allowing for a wide range of modifications. mdpi.com The introduction of alkyl groups at the C8 position has led to purine (B94841) derivatives with unique bioactivities, such as antiviral properties.
| C8 Substituent | Effect on Pharmacological Profile | Example Compound | Reference |
|---|---|---|---|
| Phenyl group | Increases adenosine antagonism and selectivity towards A1 receptors. | 8-phenyltheophylline | nih.govnih.gov |
| Aryl or Cycloalkyl groups | Promising for identifying novel A1 and A2A receptor antagonists. | - | nih.gov |
| Substituted Styryl groups | Can lead to high A2-selectivity. | 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine | nih.gov |
| Alkyl groups | Can confer unique bioactivities such as antiviral activity. | 8-metyladenosine |
Structural Determinants for Selective Receptor Binding
The selective binding of xanthine analogues to specific receptor subtypes is governed by a combination of structural features at various positions of the purine ring. Achieving selectivity is a key objective in drug design to minimize off-target effects.
For adenosine receptors, substitutions at the N1, N3, and C8 positions are particularly important for determining selectivity. As mentioned, a 1-propyl residue favors A2B and A3 receptors, whereas a 1-benzyl group is optimal for A1 and A2A subtypes. nih.gov In the search for selective A2B adenosine receptor antagonists, it was found that substitution at the N1 position with 2-phenylethyl or other alkyl/olefinic groups, combined with a hydrogen or methyl group at N3, favored A2B selectivity. drugbank.com
Regarding C8-substitutions, 8-phenylxanthines are generally more potent adenosine receptor antagonists. pnas.org The combination of substitutions at C8 with modifications at N1 and N3 can lead to enhanced potency and anti-allergic properties. nih.gov For instance, in a series of 8-phenyl analogues, a larger alkyl group at the N1-position compared to the N3-position was found to favor affinity at the human A2B receptor. drugbank.com
Computational studies have also been employed to explore the structural determinants for selective receptor binding. For example, 3D-QSAR, molecular docking, and molecular dynamics simulations have been used to investigate the structural requirements of xanthine derivatives as A2B adenosine receptor antagonists, helping to identify key features for improved potency and selectivity. nih.gov
| Structural Modification | Receptor Selectivity | Key Findings | Reference |
|---|---|---|---|
| N1-propyl substitution | A2B and A3 Adenosine Receptors | Optimal for affinity at these subtypes. | nih.gov |
| N1-benzyl substitution | A1 and A2A Adenosine Receptors | Optimal for affinity at these subtypes. | nih.gov |
| N1-(2-phenylethyl) and N3-H/CH3 | A2B Adenosine Receptor | Favors A2B selectivity. | drugbank.com |
| C8-phenyl substitution with larger N1-alkyl group | A2B Adenosine Receptor | Favors affinity at the human A2B receptor. | drugbank.com |
Elucidation of Structural Features Governing Enzyme Inhibition Potency
Xanthine derivatives are well-known inhibitors of several enzymes, including xanthine oxidase and phosphodiesterases. The potency of this inhibition is closely tied to specific structural features of the xanthine molecule.
For xanthine oxidase (XO) inhibition, the planarity of the flavonoid structure, which can be analogous to parts of the xanthine scaffold, and a specific C2=C3 double bond are important for binding and inhibitory activity. researchgate.net Modifications such as hydroxylation at certain positions can either enhance or diminish potency. researchgate.net For instance, the presence of a catechol moiety in the B or A ring of flavonoids enhances inhibitory potency. researchgate.net
Furthermore, xanthine derivatives have been identified as allosteric inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). nih.govacs.org Structural modifications, such as the addition of a glutamic acid moiety to the xanthine core, have been shown to significantly improve potency. nih.gov The structural biology and SAR studies of these derivatives revealed the importance of a "tail group" for MTHFD2 inhibitory activity. acs.org
| Enzyme Target | Key Structural Feature | Effect on Potency | Reference |
|---|---|---|---|
| Xanthine Oxidase (XO) | Planar structure, specific double bonds, presence of catechol moiety. | Enhances inhibitory activity. | researchgate.net |
| Phosphodiesterases (PDEs) | Increasing alkyl chain length at N1 and N3. | Increases potency. | nih.gov |
| Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) | Addition of a glutamic acid moiety or "tail group". | Significantly improves potency. | nih.govacs.org |
Correlation of Structural Modifications with Diverse Bioactivities
The structural versatility of the xanthine scaffold has led to the discovery of derivatives with a wide range of biological activities beyond adenosine receptor antagonism and enzyme inhibition. These diverse bioactivities are directly correlated with specific structural modifications.
Xanthine derivatives with alkyl substitutions at the N1 and N3 positions have been reported to possess antitumor activities. nih.gov N3 substitution with an increased alkyl chain length is particularly effective for inhibiting cell transformation. nih.gov The combined substitution at the C8 position with N1 and N3 positions can also lead to better potency and anti-allergic properties. nih.gov
The xanthine scaffold is considered a pharmacologically important entity due to its significant diversity in the biological field, with derivatives exhibiting antitumor, anti-inflammatory, antibacterial, antiviral, antioxidant, and antidiabetic activities. ekb.eg For instance, N7-substituted xanthine derivatives are reported for their bronchodilator activity. nih.gov
| Structural Modification | Associated Bioactivity | Example | Reference |
|---|---|---|---|
| N1 and N3-alkyl substitutions | Antitumor activity | - | nih.gov |
| N7-substitutions | Bronchodilator activity | Caffeine (B1668208), Theobromine (B1682246) | nih.gov |
| Combined C8, N1, and N3 substitutions | Enhanced potency and anti-allergic properties | - | nih.gov |
| Various substitutions on the xanthine core | Anti-inflammatory, antibacterial, antiviral, antioxidant, antidiabetic | - | ekb.eg |
Pharmacological Characterization of 3,4,5,9 Tetrahydro 1h Purine 2,6 Dione in Preclinical Models
Evaluation of Receptor Modulatory Activities
Derivatives of the purine-2,6-dione (B11924001) core structure have been shown to interact with several receptor families, demonstrating a broad potential for therapeutic applications. These interactions span ion channels and G-protein coupled receptors, highlighting the chemical tractability of the scaffold.
Transient Receptor Potential A1 (TRPA1) Channel Antagonism
The Transient Receptor Potential A1 (TRPA1) ion channel is a key mediator of pain, and its antagonists are sought after for analgesic therapies. The p mdpi.comurinone structure has been identified as a promising scaffold for developing TRPA1 antagonists. A notable example is AM-0902, a potent and selective purinone-based TRPA1 antagonist. This compound has been effectively used as a tool to study the role of TRPA1 in in-vivo pain models. Furthermore, a novel class of purine-2,6-dione derivatives has been developed that exhibits dual activity as both TRPA1 antagonists and inhibitors of phosphodiesterase 4/7 (PDE4/7), demonstrating analgesic and anti-inflammatory properties in preclinical assessments.
Adenosine (B11128) Receptor Antagonism
The purine (B94841) structure is historically recognized as a classic framework for adenosine receptor antagonists. Resea nih.govrch has shown that derivatives of this scaffold can achieve high affinity and selectivity for various adenosine receptor subtypes. For instance, the 2,6,8-trisubstituted purine derivative, 8-cyclopentyl-2,6-diphenylpurine (LUF 5962), is a highly potent antagonist of the human adenosine A1 receptor, with a reported affinity (Ki) of 0.29 nM.
Furt nih.govhermore, the related pyrido[2,1-f]purine-2,4-dione scaffold has yielded potent and selective antagonists for the human adenosine A3 receptor. Certa nih.govin compounds within this class exhibit affinities in the low nanomolar range. The d nih.govevelopment of 2-aryl-6-morpholinopurine derivatives has also produced potent antagonists for A1 and A3 receptors, with some compounds showing pKi values greater than 8.0.
mdpi.comTable 1: Adenosine Receptor Antagonist Activity of Selected Purine Derivatives
| Compound Class | Specific Compound Example | Target Receptor | Affinity (Ki) |
|---|---|---|---|
| 2,6,8-Trisubstituted Purine | 8-cyclopentyl-2,6-diphenylpurine (LUF 5962) | Human A1 | 0.29 nM |
| P nih.govyrido[2,1-f]purine-2,4-dione | Derivative 117 | Human A3 | 4.0 nM |
| 2 nih.gov-Aryl-6-morpholinopurine | Compound 3x | Human A1 | pKi = 8.23 |
| 2 mdpi.com-Aryl-6-morpholinopurine | Compound 3v | Human A3 | pKi = 7.83 |
Serotonin (B10506) Receptor Ligand Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
The purine-2,6-dione scaffold has been successfully modified to create potent ligands for various serotonin (5-HT) receptors, which are implicated in a range of neuropsychiatric conditions. Studi nih.govuj.edu.ples have focused on developing derivatives with mixed receptor profiles, which may offer enhanced therapeutic benefits.
One nih.govstudy detailed the development of 8-aminoalkyl derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-dione as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. Withi nih.govresearchgate.netn this series, the compound 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with anxiolytic and antidepressant-like activity in preclinical models.
Anot nih.govher line of research focused on designing dual 5-HT1A/5-HT7 receptor ligands based on the purine-2,6-dione scaffold. A par uj.edu.plticularly potent compound from this series, featuring a fluorophenyl-2-oxoethyl moiety at the 7-position, demonstrated high affinity for both receptors and acted as a potent 5-HT1A receptor antagonist with a Kb value of 0.26 nM.
uj.edu.plTable 2: Serotonin Receptor Binding Affinity of a Selected Purine-2,6-dione Derivative
| Compound Class | Specific Compound Example | Target Receptor | Affinity (Kb) |
|---|---|---|---|
| 7-substituted purine-2,6-dione | Compound 11 (7-(2-(3-fluorophenyl)-2-oxoethyl)-8-((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | Human 5-HT1A | 0.26 nM |
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
The Corticotropin-Releasing Factor 1 (CRF1) receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a target for stress-related disorders. While mdpi.comnih.govsigmaaldrich.com direct investigation of 3,4,5,9-tetrahydro-1H-purine-2,6-dione as a CRF1 antagonist is not extensively documented, research into related heterocyclic structures suggests the potential for this chemical class to interact with the CRF1 receptor. The development of small non-peptide CRF1 receptor antagonists is an active area of research due to their enhanced pharmacokinetic profiles compared to peptide-based molecules. These mdpi.com antagonists act by blocking the release of adrenocorticotropic hormone (ACTH), thereby reducing the production of adrenal steroids.
nih.gov4.2. Assessment of Enzyme Inhibition Capabilities
The purine-2,6-dione core is a well-established pharmacophore for the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular levels of the second messengers cAMP and cGMP.
#### nih.gov 4.2.1. Phosphodiesterase (PDE) Isozyme Inhibition (e.g., PDE4, PDE7, PDE1, PDE3, PDE4B, PDE7A, PDE10A)
Derivatives based on the purine-2,6-dione structure have been developed as potent inhibitors of multiple PDE isozymes, often with dual-target or multi-target profiles. This nih.govbroad-spectrum inhibition can lead to synergistic therapeutic effects, particularly in inflammatory conditions.
Du nih.goval PDE4 and PDE7 Inhibition: A significant focus has been on the dual inhibition of PDE4 and PDE7, as both enzymes are involved in inflammatory pathways. A pur nih.govine-2,6-dione butanehydrazide derivative was developed as a dual PDE4/PDE7 inhibitor, demonstrating IC50 values of 1.4 µM for PDE4 and 3.2 µM for PDE7. Furth nih.gover studies on 8-alkoxypurine-2,6-dione derivatives revealed compounds that not only acted as dual 5-HT1A/5-HT7 receptor ligands but also inhibited PDE4B1.
Br nih.govoad-Spectrum PDE Inhibition (PDE1, PDE3, PDE4, PDE7): Research has also identified new hydrazide and amide purine-2,6-dione derivatives with subtype specificity for several PDE isoforms, including PDE1, PDE3, PDE4, and PDE7. This multi-target inhibition has been shown to produce improved efficacy against airway smooth muscle cell remodeling compared to more selective PDE inhibitors.
PDE10A Inhibition: In addition to their activity on other PDE isozymes, some 8-alkoxypurine-2,6-dione derivatives have been evaluated for their inhibitory properties against PDE10A.
nih.govTable 3: PDE Inhibitory Activity of Selected Purine-2,6-dione Derivatives
| Compound Class | Target Isozyme(s) | Inhibition (IC50) |
|---|---|---|
| Purine-2,6-dione butanehydrazide derivative | PDE4 | 1.4 µM |
| nih.gov PDE7 | 3.2 µM | |
| 8 nih.gov-Alkoxypurine-2,6-dione derivatives (e.g., Compound 15, 16) | PDE4B1 | 51-52% inhibition at 10 µM |
| H nih.govydrazide/Amide purine-2,6-dione derivatives | PDE1, PDE3, PDE4, PDE7 | Active Inhibition Reported |
Assessment of Enzyme Inhibition Capabilities
Sirtuin (SIRT) Enzyme Inhibition (e.g., SIRT1, SIRT2, SIRT3, SIRT5)
The purine-2,6-dione scaffold has been identified as a foundational structure for the development of novel sirtuin inhibitors. Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in a multitude of physiological processes, including inflammation, metabolism, and neurodegeneration. nih.gov Consequently, inhibitors of these enzymes are being investigated for therapeutic potential in cancer and neurodegenerative disorders. nih.gov
Research has led to the identification of new sirtuin inhibitors based on the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold. nih.gov Studies have demonstrated that compounds derived from this scaffold are potent pan-inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. nih.gov Molecular docking studies suggest these inhibitors function by occupying the acetyl lysine (B10760008) binding site of the enzymes. nih.gov Enzyme kinetic assays have further characterized these compounds as competitive inhibitors with respect to the acetyl substrate and as mixed-type inhibitors concerning NAD+. nih.gov Notably, certain derivatives have exhibited greater potency for SIRT1 and SIRT5 compared to previously reported potent sirtuin inhibitors. nih.gov While these compounds show significant activity against SIRT1, SIRT2, and SIRT5, they display weaker affinity for SIRT6, which may be attributed to structural differences in the enzyme's binding pocket. nih.gov
Table 1: Inhibitory Activity of a Representative 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione Derivative (Compound 15) against Sirtuin Isoforms
| Sirtuin Isoform | IC₅₀ (µM) |
|---|---|
| SIRT1 | 1.5 ± 0.2 |
| SIRT2 | 1.8 ± 0.1 |
| SIRT3 | 0.8 ± 0.1 |
| SIRT5 | 1.2 ± 0.1 |
Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibition
Phosphoenolpyruvate carboxykinase (PEPCK) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway responsible for the generation of glucose. nih.govwikipedia.org It catalyzes the conversion of oxaloacetate to phosphoenolpyruvate. wikipedia.orgmedchemexpress.com Enhanced expression and activity of PEPCK are associated with conditions like diabetes and certain cancers, making it a target for therapeutic intervention. nih.govnih.gov The enzyme exists in two isoforms, a cytosolic form (PEPCK-C or PCK1) and a mitochondrial form (PEPCK-M or PCK2). wikipedia.orgmedchemexpress.com While various compounds have been identified as PEPCK inhibitors, specific data detailing the direct inhibitory activity of this compound on PEPCK is not extensively documented in the available scientific literature.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of cell division. Their dysregulation is frequently observed in various cancers, making them an attractive target for anticancer drug development. Despite the investigation of numerous small molecules as Aurora kinase inhibitors, there is currently a lack of specific research findings in the public domain detailing the interaction or inhibitory activity of this compound with this class of enzymes.
Human Ecto-5'-Nucleotidase (CD73) Interaction
Human ecto-5'-nucleotidase (CD73) is a cell surface enzyme that plays a critical role in purinergic signaling by catalyzing the hydrolysis of extracellular adenosine monophosphate (AMP) into adenosine. nih.govnih.gov This function makes CD73 a key control point for extracellular adenosine levels, which are involved in modulating physiological processes such as inflammation, pain, and immune responses. nih.govresearchgate.net Inhibition of CD73 is considered a promising strategy for cancer immunotherapy by blocking the immunosuppressive effects of adenosine. researchgate.net
The natural substrates and inhibitors of CD73 are purine-based molecules like AMP, ADP, and ATP. researchgate.net This suggests that compounds with a purine scaffold, such as this compound, have the potential to interact with the enzyme's binding sites. researchgate.net While ADP and ATP act as competitive inhibitors, the most potent known small-molecule inhibitors are non-hydrolysable ADP analogues. researchgate.net Although direct studies on the interaction between this compound and CD73 are not detailed in the available literature, its structural similarity to endogenous purines indicates a potential for interaction.
Preclinical In Vivo Efficacy Studies in Disease Models
The therapeutic potential of purine-2,6-dione derivatives has been evaluated in various preclinical animal models of pain and inflammation.
Models of Pain and Neuropathic Pain (e.g., formalin test, oxaliplatin-induced neuropathy, von Frey, cold plate)
Derivatives of purine-2,6-dione have demonstrated significant analgesic and antiallodynic properties in established rodent models of pain. nih.gov These compounds have been investigated for their antagonistic activity on the TRPA1 channel, which is implicated in pain and neurogenic inflammation. nih.gov
Formalin Test: The formalin test in mice, which induces a biphasic pain response (an acute neurogenic phase followed by a later inflammatory phase), is a standard model for assessing analgesic compounds. nih.govnih.gov In this model, select purine-2,6-dione derivatives have shown significant antinociceptive activity, indicating their potential to alleviate both acute and tonic pain. nih.gov
Oxaliplatin-Induced Neuropathy: Oxaliplatin is a chemotherapy agent that frequently causes peripheral neuropathy, characterized by symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia. nih.govnih.gov Animal models that mimic this condition are crucial for developing effective treatments. nih.gov A purine-2,6-dione derivative was tested in a mouse model of oxaliplatin-induced peripheral neuropathy, where it exerted significant antiallodynic effects. nih.gov The efficacy was measured using the von Frey test to assess mechanical allodynia and the cold plate test for cold allodynia. The compound demonstrated a notable ability to reverse the mechanical and cold hypersensitivity induced by oxaliplatin.
Table 2: Efficacy of a Purine-2,6-dione Derivative (Compound 36) in a Mouse Model of Oxaliplatin-Induced Neuropathic Pain
| Test | Measurement | Outcome |
|---|---|---|
| von Frey Test | Paw Withdrawal Threshold (g) | Significant increase in withdrawal threshold, indicating reduced mechanical allodynia. |
| Cold Plate Test | Paw Withdrawal Latency (s) | Significant increase in withdrawal latency, indicating reduced cold allodynia. |
Models of Inflammation and Autoimmune Diseases (e.g., carrageenan-induced edema, collagen-induced arthritis, experimental autoimmune encephalomyelitis, ConA-induced hepatitis)
The anti-inflammatory potential of the purine-2,6-dione scaffold has been explored in preclinical models of acute inflammation. nih.gov
Carrageenan-Induced Edema: The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating the anti-inflammatory activity of new compounds. nih.govresearchgate.net Injection of carrageenan into the paw induces an acute inflammatory response, leading to measurable swelling (edema). nih.gov A purine-2,6-dione derivative (compound 36) was evaluated in this model and demonstrated significant anti-inflammatory/anti-edematous effects. nih.gov The compound's activity was comparable to that of other derivatives specifically designed as TRPA1 antagonists and PDE4/7 inhibitors, suggesting a robust anti-inflammatory profile. nih.gov Furthermore, this compound was also shown to produce a strong anti-TNF-α effect in vivo, highlighting a potential mechanism for its anti-inflammatory action. nih.gov
While efficacy has been demonstrated in models of acute inflammation, comprehensive studies evaluating this compound or its direct derivatives in chronic autoimmune disease models such as collagen-induced arthritis, experimental autoimmune encephalomyelitis (EAE), or Concanavalin A-induced hepatitis are not extensively reported in the current body of scientific literature.
Models of Psychotropic Activity (e.g., forced swim test, four-plate test)
The psychotropic potential of purine-2,6-dione derivatives has been evaluated in established preclinical models of depression and anxiety. These behavioral tests are designed to assess the antidepressant and anxiolytic properties of novel compounds by observing their effects on animal behavior in stressful situations.
The forced swim test (FST) is a widely used rodent behavioral test for evaluating the efficacy of antidepressant compounds. nih.gov In this model, animals are placed in an inescapable cylinder filled with water, and the duration of immobility is measured. A reduction in the time spent immobile is interpreted as an antidepressant-like effect, suggesting the compound helps maintain active, escape-oriented behavior. nih.govnih.gov
The four-plate test (FPT) serves as an animal model for screening anxiolytic-like drugs. nih.gov The test is based on suppressing the animal's natural exploratory behavior by delivering a mild electric foot shock when it crosses between plates on the floor of the apparatus. nih.govscielo.org.mx An increase in the number of punished crossings is indicative of an anxiolytic-like effect, as it suggests the compound reduces the animal's fear or apprehension of the aversive stimulus. nih.govresearchgate.net
In a study investigating a series of novel purine-2,6-dione derivatives, researchers identified compounds with potential psychotropic activity. nih.gov One specific derivative, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Compound 21), which acts as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, was evaluated in both the FST and FPT. The study found that this compound produced a notable antidepressant-like effect in the forced swim test and exerted a significant anxiolytic-like activity in the four-plate test, highlighting the potential for this chemical class to modulate mood and anxiety. nih.gov
| Compound | Test Model | Observed Effect | Interpretation |
|---|---|---|---|
| 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Forced Swim Test (FST) in mice | Produced an antidepressant-like effect | Potential antidepressant activity |
| 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Four-Plate Test (FPT) in mice | Exerted anxiolytic-like activity | Potential anxiolytic activity |
Investigations in Cancer Research Models (e.g., KRAS G12C mutations, cell lines)
The purine scaffold is a key area of investigation in oncology. Research has indicated that this compound, in particular, has been evaluated for its potential to inhibit KRAS G12C mutations, which are significant oncogenic drivers in a variety of cancers. nih.gov The KRAS G12C mutation is found in approximately 13% of non-small cell lung cancers (NSCLC) and 1% to 3% of colorectal cancers, making it a critical therapeutic target. nih.govresearchgate.net
Further studies on related purine and xanthine (B1682287) (a purine-2,6-dione) derivatives have demonstrated their cytotoxic potential against a range of human cancer cell lines. A series of multisubstituted 7-methylpurines and 3,7-dimethylxanthines were tested for their anticancer activity against glioblastoma, adenocarcinoma, and melanoma cell lines. nih.gov The findings revealed that the anticancer efficacy is dependent on the type and position of substituents on the purine framework. Notably, compounds with two alkynylthio groups generally showed higher activity than those with only one. Several derivatives exhibited anticancer activity that was comparable to or stronger than the standard chemotherapy agent cisplatin. nih.gov
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µg/mL) |
|---|---|---|---|
| 2,6-dipropynylthio-7-methylpurine | SNB-19 | Human Glioblastoma | 0.07 |
| 2-chloro-6,8-dipropynylthio-7-methylpurine | C-32 | Human Melanoma | 2.06 |
| MDA-MB-231 | Human Adenocarcinoma | 4.08 | |
| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine | MDA-MB-231 | Human Adenocarcinoma | 1.53 |
Antithyroid Activity in Animal Models
Goitrogens are compounds that can interfere with the normal function of the thyroid gland by disrupting the production of thyroid hormones. healthline.comverywellhealth.com Research has been conducted to evaluate the antithyroid potential of derivatives of the purine-2,6-dione structure in animal models.
A study involving derivatives of 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione investigated their antithyroid activity in rats. scielo.org.mxredalyc.org Following administration of the compounds, significant changes in thyroid hormone levels were observed. The assay results demonstrated a marked decrease in the concentrations of free thyroxine (T4) and triiodothyronine (T3) in the treated animals compared to the control group. Concurrently, the levels of thyroid-stimulating hormone (TSH) showed a comparative increase, which is an expected physiological response to reduced thyroid hormone production. scielo.org.mxredalyc.org
These hormonal variations pointed to a significant antithyroid effect of the compounds. The findings were further substantiated by a histological examination of the thyroid tissues from the test animals. The study reported cellular modifications, such as the follicular epithelium taking on a cylindrical shape and a depletion of colloid, which are characteristic signs of a goitrogenic effect. These histological changes, combined with the hormonal data, confirmed the antithyroid activity of the tested 8-substituted purine derivatives. scielo.org.mxredalyc.org
| Parameter | Observed Change in Treated Animals | Interpretation |
|---|---|---|
| Free Thyroxine (T4) Concentration | Decrease | Inhibition of thyroid hormone synthesis/release |
| Free Triiodothyronine (T3) Concentration | Decrease | Inhibition of thyroid hormone synthesis/release |
| Thyroid-Stimulating Hormone (TSH) Level | Increase | Compensatory response from the pituitary gland |
| Thyroid Tissue Histology | Cellular modifications (e.g., cylindrical follicular epithelium, colloid depletion) | Confirmation of goitrogenic/antithyroid effect |
Molecular and Cellular Mechanisms of Action of 3,4,5,9 Tetrahydro 1h Purine 2,6 Dione
Elucidation of Ligand-Target Binding Interactions
The mechanism of action for purine (B94841) derivatives like 3,4,5,9-tetrahydro-1H-purine-2,6-dione often involves direct interaction with proteins such as enzymes and receptors. evitachem.com While specific binding data for the parent compound is limited in publicly accessible literature, research on its derivatives provides insight into potential targets.
Derivatives of this purine structure have been investigated for their ability to act as:
Enzyme Inhibitors : By binding to the active sites of enzymes, these compounds can modulate metabolic pathways. For example, some purine derivatives are known to inhibit phosphodiesterase enzymes. smolecule.com
Receptor Antagonists : Interaction with cell surface receptors can modulate signal transduction. Certain derivatives have been studied for their antagonistic activity at transient receptor potential A1 (TRPA1) channels, which may be relevant for analgesic effects. smolecule.com
The binding affinity and specificity are highly dependent on the substituents on the purine ring. smolecule.com
Modulation of Intracellular Signaling Pathways (e.g., cyclic nucleotide signaling)
A key mechanism through which purine derivatives exert their effects is the modulation of intracellular signaling cascades. A prominent example is the interference with cyclic nucleotide signaling. smolecule.com
Phosphodiesterase (PDE) Inhibition : Some derivatives of this compound are being explored as inhibitors of phosphodiesterase enzymes. smolecule.com PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are critical second messengers in numerous signaling pathways. By inhibiting PDEs, these compounds can lead to an accumulation of cAMP or cGMP, thereby amplifying downstream signaling events.
The table below summarizes the potential impact of PDE inhibition by derivatives of this compound.
| Target Enzyme Family | Second Messenger Affected | Potential Downstream Cellular Response |
| Phosphodiesterases (PDEs) | cAMP, cGMP | Modulation of inflammation, smooth muscle relaxation, etc. |
Interplay with Nucleic Acid Synthesis
As a purine derivative, this compound is structurally related to the building blocks of DNA and RNA. evitachem.com Purines are essential for the synthesis of nucleotides, which are the monomeric units of nucleic acids. evitachem.com The introduction of exogenous purine analogues can interfere with these fundamental processes.
Excess purines can act as metabolic substrates for enzymes like xanthine (B1682287) oxidoreductase, leading to the production of uric acid. researchgate.net Furthermore, purines can influence cellular processes that regulate nucleotide synthesis pathways. researchgate.net While direct studies on the interplay of this compound with nucleic acid synthesis are not extensively detailed, its structural similarity to endogenous purines like xanthine suggests a potential to influence these metabolic pathways. evitachem.comnih.gov
Cellular Uptake and Intracellular Distribution in Biological Systems
The ability of a compound to exert an intracellular effect is contingent upon its capacity to cross the cell membrane and distribute within the cell. The physicochemical properties of this compound, such as its polarity and size, will govern its cellular uptake. Purine derivatives can be transported into cells via specific nucleobase transporters or through passive diffusion, depending on their chemical characteristics. Following uptake, their intracellular distribution will determine their access to subcellular targets like cytosolic enzymes or nuclear components involved in gene expression. Detailed experimental data specifically tracking the cellular uptake and distribution of this compound are not widely available.
Metabolic Pathways and Preclinical Pharmacokinetic Studies of 3,4,5,9 Tetrahydro 1h Purine 2,6 Dione
Exploration of Metabolic Fate in Biological Systems
There is no available research that specifically details the metabolic fate of 3,4,5,9-tetrahydro-1H-purine-2,6-dione within biological systems. While it is a purine (B94841) derivative, and general purine degradation pathways are well-documented, its specific biotransformation and involvement in these pathways have not been elucidated. The purine degradation pathway typically involves the conversion of purine bases to xanthine (B1682287) and subsequently to uric acid, catalyzed by enzymes such as xanthine oxidase. However, without experimental data, it is not possible to confirm if or how this compound enters or interacts with this pathway.
Pharmacokinetic Profiling in Preclinical Animal Models
No preclinical pharmacokinetic studies in animal models for this compound have been published. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) remain uncharacterized for this specific compound. While pharmacokinetic data exists for other purine derivatives, these findings cannot be extrapolated to this compound due to potential differences in chemical structure and properties.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Disease Progression
Consistent with the lack of preclinical data, there are no published Pharmacokinetic/Pharmacodynamic (PK/PD) models for this compound. PK/PD modeling is essential for understanding the relationship between drug concentration and its pharmacological effect over time, and for predicting therapeutic outcomes in disease states. The absence of such studies indicates that the compound's potential therapeutic effects and its behavior in disease models have not been investigated.
Enzymatic Biotransformation Processes
The specific enzymes involved in the biotransformation of this compound have not been identified in the scientific literature. While enzymes like xanthine oxidase are crucial in the metabolism of other purines, their role in the metabolism of this particular tetrahydro-purine derivative is unknown.
Computational and Theoretical Studies on 3,4,5,9 Tetrahydro 1h Purine 2,6 Dione
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. For derivatives of the 1H-purine-2,6-dione scaffold, molecular docking has been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.
One notable study focused on a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govnih.gov In this research, the purine (B94841) derivative was docked into the active site of Mpro. The analysis revealed that the compound could fit well within the binding cavity, forming several key interactions with the protein's amino acid residues. nih.gov Specifically, the top-ranked derivative formed four hydrogen bonds with the active site residues, including GLY143, CYS145, and HIS164. nih.gov The carbonyl groups of the purine moiety were identified as crucial for these hydrogen bonding interactions. nih.gov Such studies highlight the utility of molecular docking in understanding the specific atomic interactions that govern the binding of purine-2,6-dione (B11924001) derivatives to their protein targets.
The binding affinity of these interactions is often quantified by a docking score, which estimates the binding free energy. In the aforementioned study, several 1H-purine-2,6-dione derivatives exhibited favorable GlideScores, a measure of binding affinity, with values ranging from -8.23 to -8.49 kcal/mol. nih.gov These scores indicate a strong predicted binding affinity for the SARS-CoV-2 Mpro.
Table 1: Representative Docking Scores of 1H-purine-2,6-dione Derivatives against SARS-CoV-2 Mpro
| Compound Derivative | GlideScore (kcal/mol) |
|---|---|
| Derivative 3 | -8.49 |
| Derivative 4 | -8.45 |
| Derivative 6 | -8.35 |
| Derivative 7 | -8.30 |
| Derivative 9 | -8.23 |
Data sourced from a study on 1H-purine-2,6-dione derivatives as potential SARS-CoV-2 main protease inhibitors. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening.
For the purine-2,6-dione scaffold, pharmacophore models have been developed to guide the discovery of new bioactive compounds. In the context of identifying novel SARS-CoV-2 Mpro inhibitors, a pharmacophore model was generated based on a set of known inhibitors. nih.gov This model was then used to screen a database of millions of compounds, leading to the identification of a promising 1H-purine-2,6-dione derivative. nih.gov
Similarly, in the search for new anticancer agents, pharmacophore models have been developed for 2,6,9-trisubstituted purine derivatives. nih.gov These models helped to identify the key structural requirements for their cytotoxic activity against various cancer cell lines. nih.gov The models typically highlighted the importance of aromatic centers, hydrogen bond acceptor/donor sites, and hydrophobic regions for biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For purine derivatives, 3D-QSAR studies have been conducted to understand the structural features that influence their anticancer properties. nih.gov In one such study on 2,6,9-trisubstituted purine derivatives, the 3D-QSAR models indicated that steric properties had a more significant influence on cytotoxicity than electronic properties. nih.govresearchgate.net Specifically, the presence of an arylpiperazinyl group at position 6 of the purine ring was found to be beneficial for cytotoxic activity, whereas bulky substituents at position C-2 were unfavorable. nih.govresearchgate.net
Another 3D-QSAR study on 9H-purine derivatives as EGFR inhibitors provided insights into the electrostatic and steric fields around the molecules that are critical for their inhibitory activity. researchgate.net These models are valuable for guiding the design of more potent and selective inhibitors.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis (e.g., HOMO/LUMO)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
For a related class of compounds, (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione, DFT calculations at the B3LYP/6–311 G(d,p) level of theory were used to determine the HOMO-LUMO energy gap, which was found to be 4.54 eV. nih.gov The HOMO was localized over the entire molecule, indicating the regions that are most likely to donate electrons, while the LUMO was similarly distributed, indicating the regions most likely to accept electrons. nih.gov Such analyses are crucial for understanding the charge transfer within the molecule and its potential interactions with biological targets.
Table 2: Representative DFT Calculated Electronic Properties of a Structurally Related Compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.12 eV |
| LUMO Energy | -1.58 eV |
| HOMO-LUMO Energy Gap | 4.54 eV |
Data for (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione. nih.gov
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a protein binding site.
In the study of the 1H-purine-2,6-dione derivative as a potential SARS-CoV-2 Mpro inhibitor, 100-nanosecond MD simulations were performed to assess the stability of the ligand-protein complex. nih.gov The results of the MD analysis supported the stability of the compound within the active site of the protease. nih.gov
MD simulations are also crucial for understanding the conformational landscape of a molecule. By simulating the molecule's movement over time, researchers can identify the most stable and frequently occurring conformations. This information is vital for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the ligand's conformation. While specific MD studies focusing solely on the conformational sampling of 3,4,5,9-tetrahydro-1H-purine-2,6-dione were not identified, the principles of MD simulations are broadly applicable to this class of molecules to explore their dynamic behavior and conformational preferences. tuni.finih.gov
Analytical Methodologies for the Research and Characterization of 3,4,5,9 Tetrahydro 1h Purine 2,6 Dione
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of 3,4,5,9-tetrahydro-1H-purine-2,6-dione. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H-NMR and ¹³C-NMR are primarily used. nih.gov
¹H-NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would show distinct signals for the protons on the purine (B94841) ring and any substituent groups. researchgate.netnih.gov
¹³C-NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Signals corresponding to the carbonyl carbons (C2 and C6) would be expected at the downfield region of the spectrum due to their deshielding effect.
2D-NMR techniques such as COSY, HSQC, and HMBC can be employed for unequivocal assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. nih.gov
Expected NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| N1-H | 10.5 - 12.0 | - |
| C2 | - | 150 - 155 |
| N3-H | 7.5 - 8.5 | - |
| C4 | 4.0 - 4.5 (CH₂) | 45 - 55 |
| C5 | 3.0 - 3.5 (CH₂) | 30 - 40 |
| C6 | - | 155 - 160 |
Note: Predicted values are based on the analysis of similar purine structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. nist.govchemicalbook.com
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H stretching | 3100 - 3300 | Amide and amine groups |
| C-H stretching | 2850 - 3000 | Aliphatic CH₂ groups |
| C=O stretching | 1650 - 1750 | Carbonyl groups of the dione (B5365651) structure |
Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. govinfo.gov Electron ionization (EI) or electrospray ionization (ESI) can be used. nist.gov The high-resolution mass spectrum (HRMS) would provide the exact molecular weight, allowing for the determination of the molecular formula (C₅H₆N₄O₂). chemicalbook.comnih.gov Analysis of the fragmentation pattern can further corroborate the proposed structure.
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, TLC)
Chromatographic techniques are essential for separating this compound from impurities, byproducts, or other components in a mixture. These methods are routinely used for both qualitative purity assessment and precise quantification. smolecule.com
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis of purine derivatives due to its high resolution, speed, and sensitivity. agriculturejournals.cz A validated HPLC method can accurately determine the purity and concentration of the compound.
Mode: Reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com
Detection: A Diode-Array Detector (DAD) or a UV-Vis detector is commonly used, as the purine ring system absorbs UV light.
Quantification: The concentration of the compound is determined by comparing the peak area of the analyte to a calibration curve generated from reference standards. agriculturejournals.cz
Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | ODS-Hypersil C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.05 M Ammonium Phosphate Buffer : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic method used for rapid purity checks, reaction monitoring, and preliminary separation studies. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components. The separation is visualized under UV light or by using a staining agent.
Bioanalytical Methods for Concentration Determination in Biological Matrices
Determining the concentration of this compound in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and metabolic studies. wum.edu.plmdpi.com Bioanalytical methods must be highly selective and sensitive to accurately measure the low concentrations of the analyte in these complex samples. nih.gov
The process typically involves three main steps: sample preparation, chromatographic separation, and detection.
Sample Preparation: This is a critical step to remove interfering endogenous components like proteins and phospholipids. nih.gov Common techniques include:
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): The analyte is selectively extracted from the aqueous biological matrix into an immiscible organic solvent.
Solid-Phase Extraction (SPE): This technique provides cleaner extracts and higher recovery. The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then washed and eluted with an appropriate solvent. agriculturejournals.cz
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred over conventional HPLC for its higher speed, resolution, and sensitivity, which are advantageous for complex bioanalytical applications. mdpi.com
Detection: Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in bioanalysis. It offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of matrix effects.
Typical Bioanalytical Workflow
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Collection | Collect biological fluid (e.g., blood, urine). | Obtain the matrix containing the analyte. |
| 2. Sample Preparation | Perform Solid-Phase Extraction (SPE). | Isolate the analyte and remove interferences. |
| 3. Separation | Inject extract into a UHPLC system. | Separate the analyte from other components. |
| 4. Detection & Quantification | Analyze eluent using a tandem mass spectrometer (MS/MS). | Detect and quantify the analyte with high specificity and sensitivity. |
Utilization of Reference Standards in Analytical Method Development
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. The availability of a reference standard for this compound is a prerequisite for the development, validation, and routine application of any quantitative analytical method.
The roles of a reference standard are multifaceted and critical for ensuring data quality and reliability:
Identity Confirmation: The reference standard is used to confirm the identity of the analyte in a sample by comparing retention times in chromatography or spectral data.
Method Calibration: It is used to prepare calibration standards at known concentrations to generate a calibration curve. This curve is then used to determine the concentration of the analyte in unknown samples.
Method Validation and Performance Verification: Reference standards are essential for validating an analytical method's key performance characteristics, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH). agriculturejournals.cz These characteristics include:
Accuracy: Assessing the closeness of the measured value to the true value.
Precision: Evaluating the degree of scatter between a series of measurements.
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
Linearity: Confirming the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Future Research Directions and Translational Perspectives for 3,4,5,9 Tetrahydro 1h Purine 2,6 Dione
Design and Synthesis of Novel, Highly Selective Derivatives
The design and synthesis of novel derivatives of 3,4,5,9-tetrahydro-1H-purine-2,6-dione with high selectivity for specific biological targets is a primary objective for future research. The purine (B94841) scaffold is a versatile platform for chemical modification, allowing for the introduction of various substituents at multiple positions to modulate pharmacological properties. eurekaselect.comresearchgate.net
Future synthetic strategies will likely employ a combination of traditional and modern techniques to create libraries of diverse derivatives. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules. eurekaselect.com By systematically altering the substituents on the purine ring, researchers can identify key structural features that enhance potency and selectivity for desired targets while minimizing off-target effects. For instance, the introduction of specific functional groups can be tailored to interact with unique residues in the binding pocket of a target protein, thereby increasing affinity and specificity. nih.gov
Combinatorial chemistry and high-throughput screening are powerful tools that can be utilized to rapidly generate and evaluate large numbers of derivatives. google.com This approach, integrated with computational modeling, can accelerate the identification of lead compounds with promising therapeutic profiles. nih.gov The synthesis of hybrid molecules, where the this compound core is linked to other pharmacologically active moieties, represents another promising avenue for creating novel drugs with multi-target activities. nih.gov
| Synthetic Strategy | Objective | Key Methodologies |
| Structure-Activity Relationship (SAR) Studies | To identify key structural features for potency and selectivity. | Systematic modification of substituents, bioactivity assays. |
| Combinatorial Chemistry | To generate large libraries of diverse derivatives. | Solid-phase synthesis, parallel synthesis. |
| High-Throughput Screening | To rapidly evaluate the biological activity of new compounds. | Automated screening assays. |
| Hybrid Molecule Synthesis | To create compounds with multi-target activities. | Linkage of the purine core to other pharmacophores. |
Exploration of New Therapeutic Indications Based on Mechanistic Insights
While initial research may focus on established targets for purine analogs, a deeper understanding of the mechanism of action of this compound derivatives will open doors to new therapeutic applications. The diverse biological roles of purines suggest that these compounds could be relevant for a wide range of diseases. nih.goveurekaselect.com
Future research should aim to elucidate the specific cellular pathways and molecular targets modulated by these novel compounds. This can be achieved through a combination of biochemical, cellular, and in vivo studies. For example, identifying the specific enzymes or receptors that a derivative interacts with can provide a rationale for its use in particular diseases. nih.gov
Based on the known pharmacology of other purine analogs, potential new therapeutic areas for derivatives of this compound could include:
Oncology: Many purine analogs are used in cancer chemotherapy due to their ability to interfere with DNA replication in rapidly dividing cells. wikipedia.org Novel derivatives could be designed to selectively target cancer cells while sparing healthy tissues. nih.gov
Neurodegenerative Diseases: Purine receptors play important roles in the central nervous system, and targeting these receptors may offer therapeutic benefits in conditions like Parkinson's and Alzheimer's disease. nih.gov
Inflammatory and Autoimmune Diseases: Purines are involved in inflammatory and immune responses, suggesting that derivatives of this compound could be developed as anti-inflammatory or immunosuppressive agents. nih.goveurekaselect.com
Infectious Diseases: The essential role of purines in the metabolism of pathogens makes them attractive targets for the development of novel antimicrobial and antiviral drugs. nih.goveurekaselect.com
A thorough investigation of the downstream effects of target engagement will be critical for understanding the full therapeutic potential and for identifying potential biomarkers for patient stratification and treatment response.
Development of Advanced Preclinical Models for Efficacy and Mechanism Validation
To accurately predict the clinical efficacy and to validate the mechanism of action of novel this compound derivatives, the development and utilization of advanced preclinical models are essential. Traditional 2D cell culture and animal models, while valuable, may not fully recapitulate the complexity of human diseases. pharmafeatures.commdpi.com
Future preclinical testing will increasingly rely on more physiologically relevant models, such as:
Three-Dimensional (3D) Cell Cultures and Organoids: These models better mimic the in vivo microenvironment and cellular interactions, providing a more accurate platform for assessing drug efficacy and toxicity. pharmafeatures.commdpi.com Patient-derived organoids, in particular, offer the potential for personalized medicine by allowing for the testing of drug responses on a patient-specific basis. pharmafeatures.com
Humanized Animal Models: Genetically engineered animals that express human genes or have human cells or tissues can provide more predictive data on the pharmacokinetics and pharmacodynamics of a drug in a human-like system. youtube.com
Organs-on-a-Chip: These microfluidic devices can simulate the function of human organs and can be used to study drug metabolism, efficacy, and toxicity in a controlled and human-relevant manner. mdpi.com
The use of a diverse panel of preclinical models, including both in vitro and in vivo systems, will provide a more comprehensive understanding of a drug candidate's properties and increase the likelihood of successful clinical translation. youtube.comnih.gov
| Preclinical Model | Advantages | Applications for this compound Derivatives |
| 3D Cell Cultures/Organoids | More physiologically relevant than 2D cultures, allows for personalized medicine approaches. | Efficacy testing in a tumor-like microenvironment, screening for patient-specific responses. |
| Humanized Animal Models | Provides a more human-like system for studying pharmacokinetics and pharmacodynamics. | Evaluation of drug metabolism and efficacy in a system with human targets. |
| Organs-on-a-Chip | Allows for the study of organ-specific effects and drug-drug interactions in a human-relevant context. | Assessment of potential liver toxicity or metabolism, evaluation of effects on specific organ functions. |
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of the biological effects of this compound and its derivatives can be achieved through the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This approach allows for a comprehensive view of the molecular changes induced by a compound and can help to identify novel mechanisms of action, biomarkers, and therapeutic targets. azolifesciences.com
Future research should incorporate multi-omics approaches to:
Elucidate Mechanisms of Action: By analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment with a derivative, researchers can identify the key pathways and processes that are affected. nih.gov
Identify Biomarkers: Omics data can be used to identify molecular signatures that are associated with drug response or resistance, which can be developed into clinical biomarkers for patient selection and monitoring. azolifesciences.com
Discover New Therapeutic Targets: A systems-level analysis may reveal unexpected biological effects of a compound, leading to the identification of novel therapeutic indications. nih.gov
The integration of these large and complex datasets will require sophisticated bioinformatics tools and computational models to extract meaningful biological insights. nih.gov
Methodological Advancements in Analytical and Computational Research
Continued advancements in analytical and computational methods will be crucial for accelerating the discovery and development of novel drugs based on the this compound scaffold.
Analytical advancements will focus on developing more sensitive and specific methods for the detection and quantification of the parent compound and its metabolites in biological samples. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose. nih.govibna.ro The development of novel analytical methods will be essential for pharmacokinetic studies and for monitoring drug levels in preclinical and clinical settings.
Computational advancements will play a significant role in all stages of the drug discovery process, from target identification to lead optimization. patsnap.comopenmedicinalchemistryjournal.com Key computational approaches include:
Molecular Docking and Virtual Screening: These methods can be used to predict how a compound will bind to a target protein and to screen large libraries of virtual compounds to identify potential hits. openmedicinalchemistryjournal.comnih.gov
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of a drug-target complex and can help to understand the molecular basis of drug action. patsnap.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the biological activity of new compounds based on their chemical structure, thereby guiding the design of more potent and selective derivatives. nih.gov
The synergy between advanced analytical techniques and powerful computational tools will be instrumental in driving the future of drug discovery for this compound and its analogs.
Q & A
Basic: What analytical techniques are recommended for characterizing 3,4,5,9-tetrahydro-1H-purine-2,6-dione in synthetic samples?
Methodological Answer:
Ultra-Performance Liquid Chromatography (UPLC) coupled with photodiode array detection is a gold standard for purity assessment, particularly when distinguishing between structural analogs like theophylline derivatives . Spectral validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) should align with reference data from authoritative sources such as the NIST Chemistry WebBook . For quantitative analysis, calibration curves using certified reference materials (e.g., ≥99.5% purity standards) ensure accuracy in concentration measurements .
Basic: How can researchers differentiate this compound from structurally related purine derivatives (e.g., theobromine or theophylline)?
Methodological Answer:
Comparative analysis of key spectral markers is critical:
- NMR : Distinct chemical shifts in the purine ring protons (e.g., C8-H in xanthine derivatives vs. methyl groups in theophylline) .
- Mass Spectrometry : Unique fragmentation patterns under ESI-MS (e.g., m/z 166.14 for the molecular ion of this compound vs. m/z 180.16 for theophylline) .
- Chromatographic Retention Times : UPLC retention time discrepancies using C18 columns under gradient elution .
Advanced: What factorial design strategies optimize reaction conditions for synthesizing this compound?
Methodological Answer:
A pre-experimental screening design (e.g., Plackett-Burman) identifies critical variables (e.g., temperature, pH, catalyst concentration). Follow-up Response Surface Methodology (RSM) refines optimal conditions:
- Variables : Reaction time (12–48 hr), solvent polarity (water vs. ethanol), and molar ratios (1:1 to 1:3) .
- Validation : Confirm reproducibility using triplicate runs and ANOVA analysis to assess significance (p < 0.05) .
- Purification : Membrane separation technologies (e.g., nanofiltration) remove unreacted precursors .
Advanced: How should researchers resolve contradictions in thermodynamic stability data reported across studies?
Methodological Answer:
Contradictions often arise from methodological inconsistencies. A systematic approach includes:
- Cross-Validation : Use differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) to measure enthalpy changes under identical conditions .
- Theoretical Modeling : Density Functional Theory (DFT) calculations predict thermodynamic stability, comparing results with experimental data .
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.5°C in DSC) and environmental factors (e.g., humidity control) .
Advanced: What theoretical frameworks guide mechanistic studies of its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Link hypotheses to established biochemical models:
- Enzyme Kinetics : Michaelis-Menten analysis to assess competitive/non-competitive inhibition constants (Ki) .
- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., xanthine oxidase) .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl groups) with inhibitory potency using multivariate regression .
Basic: What are common impurities in synthesized this compound, and how are they identified?
Methodological Answer:
Typical impurities include:
- Unreacted Precursors : Detectable via UPLC retention time shifts .
- Oxidation Byproducts : e.g., 3,7-dihydro-1H-purine-2,6-dione, identified through HRMS (m/z 168.12) .
- Dimers : Formed via condensation reactions, characterized by MALDI-TOF mass spectrometry .
Advanced: How can AI-driven methodologies enhance research on this compound’s applications?
Methodological Answer:
AI integration enables:
- Predictive Synthesis : Machine learning (ML) models trained on reaction databases predict optimal pathways (e.g., Markovnikov addition vs. cyclization) .
- Automated Data Analysis : Neural networks classify spectral data (NMR/HRMS) to accelerate structural elucidation .
- Dynamic Process Control : Reinforcement learning adjusts reaction parameters in real-time (e.g., pH, temperature) to maximize yield .
Advanced: What methodological frameworks address reproducibility challenges in multi-lab studies?
Methodological Answer:
Adopt standardized protocols:
- Interlaboratory Calibration : Share certified reference materials (CRMs) and validate instruments (e.g., NIST-traceable thermocouples) .
- Blinded Analysis : Third-party validation of raw data (e.g., NMR spectra) reduces bias .
- Meta-Analysis : Use PRISMA guidelines to synthesize data from disparate studies, accounting for heterogeneity via random-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
